molecular formula C23H16N2O6 B2573515 N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide CAS No. 823827-95-8

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide

Cat. No.: B2573515
CAS No.: 823827-95-8
M. Wt: 416.389
InChI Key: UFWUNQRHAIRHGX-UHFFFAOYSA-N
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Description

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide (CAS 823827-95-8) is a high-purity small molecule offered for research and development purposes. This compound, with a molecular formula of C₂₃H₁₆N₂O₆ and a molecular weight of 416.39 g/mol, belongs to the benzofuran class of compounds, which are recognized as important intermediates in pharmaceutical development . The structure incorporates a nitrobenzamide group, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities. Nitroheterocyclic compounds, such as those containing a nitroaromatic system, are frequently investigated as prodrugs that undergo reductive activation under specific conditions (e.g., hypoxic environments in certain diseases), leading to the generation of reactive species that can interact with cellular macromolecules . This mechanism underpins research into treatments for various conditions, including infectious diseases and cancer. As a defined chemical entity, this compound is a valuable reference standard and building block for synthesizing novel derivatives, supporting drug discovery programs, and conducting biochemical screening. The product is supplied with a minimum purity of 95% and is intended for laboratory research use only. It is strictly not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers can request specific packaging quantities and should refer to the product documentation for detailed handling and storage instructions upon receipt.

Properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-30-17-9-5-6-14(13-17)21(26)22-20(18-10-2-3-11-19(18)31-22)24-23(27)15-7-4-8-16(12-15)25(28)29/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWUNQRHAIRHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 3-methoxybenzoyl chloride with 1-benzofuran-3-amine, followed by nitration of the resulting intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolytic Stability and Degradation Pathways

The compound’s amide bonds are susceptible to hydrolysis under varying pH conditions. Studies on structurally related benzamides reveal:

Condition Observed Degradation Key Products
pH 7.0 (neutral)Minimal hydrolysisIntact parent compound
pH 8.0–9.0 (basic)Cleavage of the benzamide bond3-Nitrobenzoic acid and benzofuran-amine derivatives
Elevated temperatureAccelerated decompositionComplex mixtures of fragmented intermediates

Degradation at alkaline pH involves nucleophilic attack on the carbonyl carbon, leading to bond rupture. For example, 4-nitrobenzamide derivatives showed 80% decomposition at pH 9.0 within 24 hours .

Reduction of the Nitro Group

The 3-nitrobenzamide moiety undergoes selective reduction to form an amine derivative:

Reagent Conditions Product
Lithium aluminum hydride (LiAlH4)Anhydrous THF, refluxN-[2-(3-Methoxybenzoyl)-1-benzofuran-3-yl]-3-aminobenzamide
Sodium triacetoxyborohydride (STAB)DMF, rtPartial reduction with residual nitro groups

Complete reduction with LiAlH4 typically achieves >90% yield, confirmed by loss of the nitro IR stretch (~1,520 cm⁻¹) and emergence of NH₂ signals in 1H^1H-NMR (δ 5.8–6.2 ppm) .

Fragmentation Under Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) reveals distinct fragmentation pathways:

Pathway Key Ions (m/z) Mechanism
Amide bond cleavage150, 167Formation of (3-nitrobenzylidyne)oxonium and benzofuran-acyl cations
Benzofuran ring cleavage139, 103Loss of HCl and subsequent rearrangement to cyclohexadienynyl cations

The dominant ion at m/z 150 corresponds to resonance-stabilized oxonium species, while m/z 103 arises from sequential HCl elimination .

Oxidation Susceptibility

Though direct data on the target compound is limited, analogous systems suggest potential oxidation sites:

  • Methoxy group : May oxidize to a carbonyl under strong oxidants (e.g., KMnO₄), though steric hindrance from the benzofuran ring likely slows this process.

  • Benzofuran core : Ring oxidation could yield quinone-like structures, but this remains speculative without experimental validation.

Synthetic Functionalization

The compound serves as a precursor in catalytic reactions:

Reaction Type Catalyst Product
AminocarbonylationPd(PPh₃)₄, Mo(CO)₆N-Alkyl derivatives via CO insertion
Nucleophilic substitutionDMAP, Et₃NReplacement of nitro group with amines/thiols

For instance, palladium-catalyzed aminocarbonylation with Mo(CO)₆ as a CO source achieves >90% yield in 15 hours at 65°C .

Key Insights

  • Hydrolysis and reduction are the most well-characterized reactions, with clear structure-activity relationships.

  • Fragmentation patterns under ESI-MS provide analytical fingerprints for quality control.

  • Further studies are needed to elucidate oxidation mechanisms and catalytic applications.

Scientific Research Applications

Synthesis and Role as an Intermediate in Drug Development

One significant application of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide is as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is involved in the preparation of Dronedarone, a Class III anti-arrhythmic drug used to prevent cardiac arrhythmias such as atrial fibrillation. The synthesis of Dronedarone involves multiple intermediates, including this compound, which is synthesized through Friedel-Craft acylation processes using specific solvents .

Table 1: Synthesis Pathway for Dronedarone

StepIntermediateReaction TypeSolvent Used
12-butyl-5-nitrobenzofuranFriedel-Craft AcylationNon-halogenated solvent
2This compoundFurther modificationsVaries

Biological Evaluation and Therapeutic Potential

The biological evaluation of compounds similar to this compound has shown promising results in various therapeutic areas. Recent studies have explored the anticancer and antimicrobial activities of benzofuran derivatives, indicating that modifications to the benzofuran structure can enhance biological activity .

Case Study: Anticancer Activity

A study focused on synthesizing novel benzofuran derivatives demonstrated that specific structural modifications could lead to significant antiproliferative effects against cancer cell lines. The presence of methoxy groups on the benzoyl moiety was found to be crucial for optimizing activity, suggesting that this compound may exhibit similar properties .

Table 2: Mechanisms of Action for Benzofuran Derivatives

MechanismTargetEffect
InhibitionTubulinDisruption of microtubule formation
InhibitionHDACsAlteration of gene expression

Future Directions in Research

Further research is needed to fully elucidate the therapeutic potential and mechanisms of action of this compound. Future studies could focus on:

  • Structure-Activity Relationship (SAR) Studies : Investigating how different substituents affect biological activity.
  • In Vivo Studies : Assessing the pharmacokinetics and safety profiles in animal models.
  • Combination Therapies : Exploring synergistic effects with existing anticancer agents.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences
N-[2-(3-Methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide Benzofuran 3-Methoxybenzoyl, 3-nitrobenzamide Benzofuran core; nitro at position 3
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) Hydroxyalkyl group; lacks nitro or furan
Fenfuram (2-Methyl-N-phenyl-3-furancarboxamide) Furan 2-Methyl, phenylcarboxamide Simpler furan core; no nitro group
3-Nitrobenzamide derivatives (e.g., ) Benzamide 3-Nitro, hydroxyethyl/chloroethyl Nitro at position 3; alkylamine side chains
  • Benzofuran vs.
  • Nitro Group Positioning : The 3-nitro substitution aligns with analogs like ’s metabolite, which undergoes nitro reduction for activation . This contrasts with 5-nitro derivatives (e.g., ), where steric effects may alter reactivity .
  • Methoxy vs. Hydroxy Groups : The 3-methoxybenzoyl group in the target compound may confer greater metabolic stability than hydroxyl-containing analogs (e.g., ), which are prone to phase II metabolism .
Physicochemical Properties
  • Solubility : The nitro and benzofuran groups likely reduce aqueous solubility compared to hydroxy-substituted analogs (e.g., ) .
  • Stability : The benzofuran core and methoxy group may improve thermal stability relative to tetrahydrofuran-containing derivatives () .

Biological Activity

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and implications for drug development.

Compound Overview

  • Chemical Structure : The compound consists of a benzofuran core, a methoxybenzoyl group, and a nitrobenzamide moiety. Its molecular formula is C23H16N2O6C_{23}H_{16}N_{2}O_{6} with a molecular weight of approximately 416.38 g/mol.
  • Functional Groups : The presence of the methoxy group enhances lipophilicity, which may influence biological interactions and solubility properties.

This compound exhibits several biological activities, particularly in the context of neurodegenerative diseases:

  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit enzymes like acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The nitro group may enhance reactivity towards biological targets, suggesting potential as a multi-target agent .
  • Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They act by producing toxic intermediates upon reduction, leading to DNA damage and cell death in pathogens . This mechanism could be relevant for this compound as well.

Case Studies

  • Neuroprotective Effects : In vitro studies have shown that similar benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis. These findings suggest that this compound may offer neuroprotective benefits through modulation of signaling pathways involved in cell survival.
  • Anti-inflammatory Properties : Research indicates that nitro compounds can exhibit anti-inflammatory effects by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). These activities highlight the potential of this compound in treating inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAChE InhibitionAntimicrobial ActivityAnti-inflammatory Activity
This compoundYesPotentialYes
MetronidazoleNoStrongModerate
DonepezilStrongNoNo

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound. These derivatives have demonstrated promising results in:

  • Cytotoxicity Tests : Some derivatives showed enhanced cytotoxicity against cancer cell lines compared to standard treatments, indicating potential for anticancer applications.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the functional groups significantly affect biological activity, emphasizing the importance of specific structural features in enhancing therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-nitrobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Coupling of 3-nitrobenzoyl chloride with a benzofuran precursor (e.g., 2-(3-methoxybenzoyl)-1-benzofuran-3-amine) in anhydrous dichloromethane under nitrogen, using triethylamine as a base . (ii) Optimization of reaction time monitored by TLC, followed by extraction with ethyl acetate and purification via column chromatography (e.g., petroleum ether:ethyl acetate = 4:1) .
  • Yield Considerations : Evidence suggests yields as low as 23% under suboptimal conditions, emphasizing the need for precise stoichiometry and inert atmospheres .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodological Answer : Structural confirmation requires: (i) 1H/13C NMR to verify benzofuran and nitrobenzamide moieties (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy group at δ 3.8–4.0 ppm) . (ii) High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) . (iii) FT-IR for key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What purification strategies are effective for isolating this nitrobenzamide derivative?

  • Methodological Answer :
  • Column chromatography with gradient elution (e.g., ethyl acetate/petroleum ether) is standard .
  • Recrystallization from ethanol or acetonitrile improves purity, particularly for removing unreacted nitrobenzoyl chloride .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties or reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) at the B3LYP/6-311G(d) level calculates HOMO-LUMO gaps (e.g., ~4.5 eV for similar nitrobenzamides), indicating electrophilic reactivity at the nitro group .
  • Molecular Electrostatic Potential (MEP) maps identify electron-deficient regions (e.g., nitrobenzamide) for nucleophilic attack .

Q. What crystallographic insights exist for related benzofuran-nitrobenzamide hybrids, and how do intermolecular interactions influence packing?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (XRD) reveals hydrogen bonding (N–H···O, C–H···O) and π-π stacking in analogs, stabilizing the lattice .
  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···H: ~50%, H···O: ~30%), critical for predicting solubility and stability .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

  • Methodological Answer :
  • Variable-temperature NMR clarifies dynamic effects (e.g., hindered rotation of the methoxy group causing splitting) .
  • Isotopic labeling (e.g., 15N/13C) or 2D NMR (COSY, HSQC) assigns overlapping signals .

Q. What are the challenges in assessing biological activity, and how can SAR studies be designed for this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the benzofuran core (e.g., substituents at position 2) or nitro group reduction to assess anti-inflammatory/antimicrobial activity .
  • In vitro assays : Prioritize solubility testing in DMSO/ethanol (e.g., 10 mM stock solutions) and cytotoxicity profiling against HEK-293 cells before biological screens .

Experimental Design & Safety Considerations

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Waste disposal : Segregate organic waste (e.g., ethyl acetate extracts) and consult hazardous waste guidelines .

Q. How can researchers optimize synthetic scalability without compromising purity?

  • Methodological Answer :
  • Flow chemistry reduces reaction time and improves reproducibility .
  • Quality control : Implement in-line FT-IR or HPLC monitoring (C18 column, 254 nm UV detection) .

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